1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a chromeno[2,3-c]pyrrole core, which is fused with a thiadiazole ring The methoxyphenyl and methyl groups further add to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step reactions
Synthesis of Chromeno[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromeno[2,3-c]pyrrole core.
Introduction of Thiadiazole Ring: The thiadiazole ring is introduced through a cyclization reaction involving thiosemicarbazide and an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: Its ability to interact with biological targets makes it useful in studying various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes and receptors involved in cell proliferation and apoptosis, making it effective against cancer cells.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities, including anticancer and antimicrobial properties.
Chromeno[2,3-c]pyrrole Derivatives: Compounds with this core structure are known for their diverse pharmacological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
1-(2-Methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione stands out due to its unique combination of structural features, which confer a distinct set of biological activities and potential applications. Its ability to interact with multiple molecular targets and modulate various biochemical pathways makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C21H15N3O4S |
---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-7-methyl-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H15N3O4S/c1-11-7-8-15-13(9-11)18(25)16-17(12-5-3-4-6-14(12)27-2)24(20(26)19(16)28-15)21-23-22-10-29-21/h3-10,17H,1-2H3 |
InChI Key |
AQIGOIOZRQLYCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NN=CS4)C5=CC=CC=C5OC |
Origin of Product |
United States |
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